4-methyl-2-(propan-2-yl)furan-3-carboxylic acid
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Overview
Description
4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group, an isopropyl group, and a carboxylic acid group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with isopropyl alcohol in the presence of a strong acid catalyst can yield the desired furan derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also modulate specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Methylfuran-3-carboxylic acid
- 4-Methyl-5-propyl-2-furanpropionic acid
- 2-Methyl-4-(2-oxopropyl)furan-3-carboxylic acid
Comparison: 4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-methyl-2-propan-2-ylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5(2)8-7(9(10)11)6(3)4-12-8/h4-5H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAELZIWFXVQDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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